

Progesterone 3-Biotin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Progesterone 3-biotin*

Cat. No.: *B1163568*

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This in-depth technical guide provides core information on **Progesterone 3-biotin** for researchers, scientists, and drug development professionals. It covers the molecule's fundamental properties, its application in experimental settings, and the underlying biological pathways.

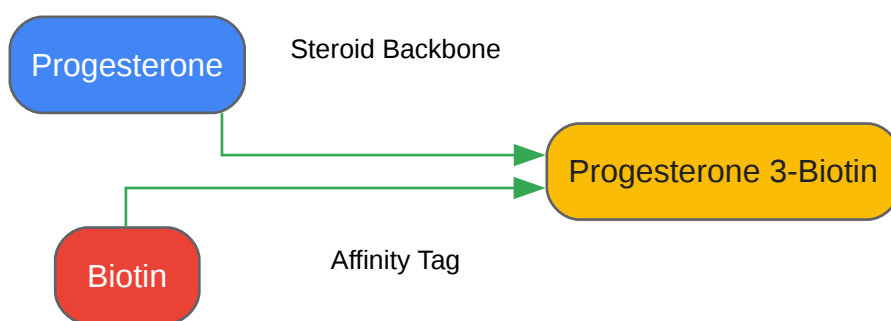
Core Molecular Data

Progesterone 3-biotin is a derivative of progesterone, a key steroid hormone, conjugated with biotin. This conjugation allows for the detection and immobilization of progesterone through the high-affinity interaction of biotin with streptavidin or avidin.

Property	Value	Source
Molecular Formula	C38H59N5O5S	[1][2]
Molecular Weight	698.0 g/mol	[1][2]
Alternate Name	Pregn-4-ene-3,20-dione-biotin	[3]
Synonym	N-(5-(2-(((E)-(17-acetyl-10,13-dimethyl-7,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H,6H,10H)-ylidene)amino)oxy)acetamido)pentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide	[1][2]

Logical Relationship of Components

The structure of **Progesterone 3-biotin** is a combination of the steroid hormone progesterone and the vitamin biotin, linked together. This relationship is crucial for its function as a molecular probe.



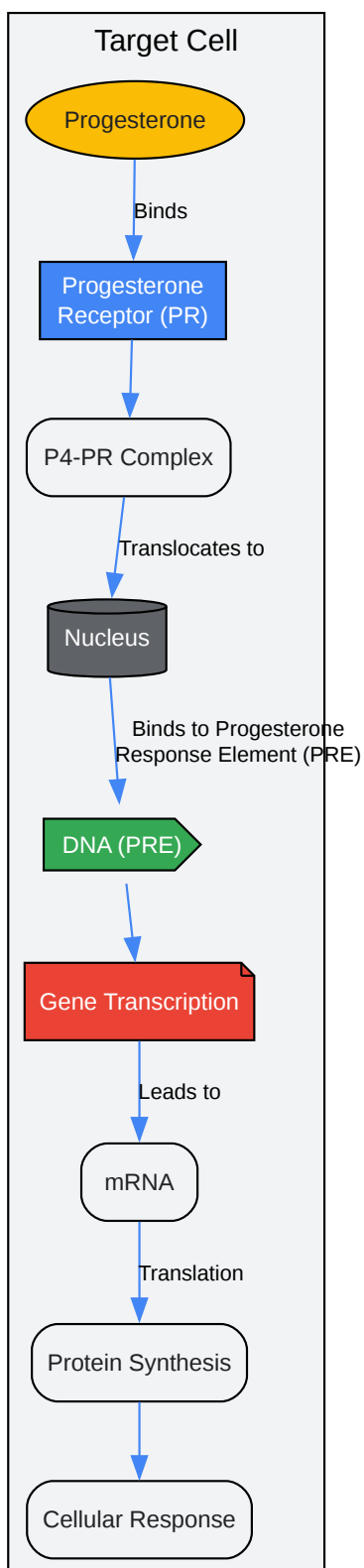
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Logical structure of **Progesterone 3-biotin**.

Progesterone Signaling Pathway

Progesterone primarily exerts its effects by binding to intracellular progesterone receptors (PR), which then act as ligand-dependent transcription factors to regulate gene expression.

Progesterone 3-biotin is a valuable tool for studying these pathways, for instance, by being used in assays to quantify progesterone levels that would initiate such signaling.



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Classical progesterone receptor signaling pathway.

Experimental Protocols

Progesterone 3-biotin is frequently used as a tracer in competitive enzyme-linked immunosorbent assays (ELISAs) to determine the concentration of progesterone in biological samples. Below is a representative protocol for such an assay.

Principle: This competitive ELISA is based on the competition between progesterone in the sample and a fixed amount of **Progesterone 3-biotin** for a limited number of binding sites on a progesterone-specific antibody. The antibody-bound **Progesterone 3-biotin** is then detected using a streptavidin-enzyme conjugate. The signal is inversely proportional to the amount of progesterone in the sample.

Materials:

- Microplate pre-coated with a capture antibody (e.g., anti-mouse IgG).
- Progesterone-specific monoclonal antibody.
- Progesterone standards of known concentrations.
- **Progesterone 3-biotin** conjugate.
- Streptavidin-Horseradish Peroxidase (HRP) conjugate.
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- Assay buffer (e.g., PBS with 1% BSA).
- TMB substrate solution.
- Stop solution (e.g., 2N H₂SO₄).
- Biological samples for progesterone measurement.

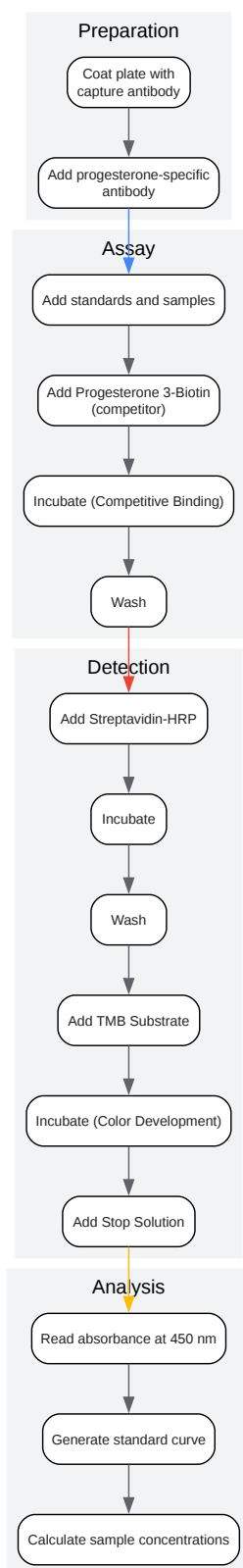
Procedure:

- Plate Preparation: If not pre-coated, coat the microplate wells with a capture antibody overnight at 4°C. Wash the wells three times with wash buffer.

- Antibody Binding: Add the progesterone-specific monoclonal antibody to each well and incubate for 1-2 hours at room temperature. Wash the wells three times.
- Competitive Reaction:
 - Add progesterone standards or samples to the appropriate wells.
 - Add a fixed concentration of **Progesterone 3-biotin** to each well.
 - Incubate for 1-2 hours at room temperature to allow for competitive binding.
- Washing: Wash the wells three to five times to remove unbound progesterone and **Progesterone 3-biotin**.
- Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. This will bind to the captured **Progesterone 3-biotin**.
- Washing: Wash the wells three to five times to remove unbound enzyme conjugate.
- Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.
- Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
- Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the progesterone concentration in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow Visualization

The following diagram illustrates the workflow of a competitive ELISA for progesterone quantification using **Progesterone 3-biotin**.



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*Workflow for a competitive ELISA using **Progesterone 3-biotin**.*

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References

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